molecular formula C12H23N B8677153 Cycloheptyl-cyclopentylamine

Cycloheptyl-cyclopentylamine

Cat. No.: B8677153
M. Wt: 181.32 g/mol
InChI Key: RFPSTLMHFYCSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloheptyl-cyclopentylamine is an organic compound characterized by a cyclopentyl group attached to a cycloheptanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl-cyclopentylamine typically involves the reaction of cyclopentylamine with cycloheptanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl-cyclopentylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: this compound can participate in substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Cycloheptyl-cyclopentylamine has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cycloheptyl-cyclopentylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: A simpler amine with a cyclopentyl group.

    Cycloheptanamine: An amine with a cycloheptane structure.

    N-cyclohexylcycloheptanamine: A similar compound with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness

Cycloheptyl-cyclopentylamine is unique due to its specific combination of cyclopentyl and cycloheptanamine structures. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-cyclopentylcycloheptanamine

InChI

InChI=1S/C12H23N/c1-2-4-8-11(7-3-1)13-12-9-5-6-10-12/h11-13H,1-10H2

InChI Key

RFPSTLMHFYCSOI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2CCCC2

Origin of Product

United States

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